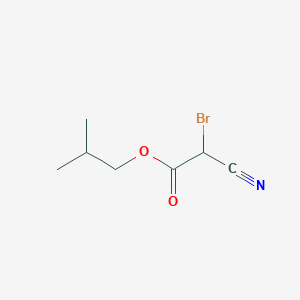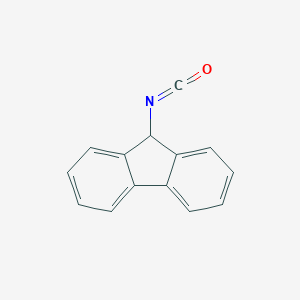![molecular formula C13H22N2O2 B164375 Bis[(S)-4-isopropil-4,5-dihidrooxazol-2-il]metano CAS No. 131833-90-4](/img/structure/B164375.png)
Bis[(S)-4-isopropil-4,5-dihidrooxazol-2-il]metano
Descripción general
Descripción
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a chemical compound with the molecular formula C13H22N2O2. It is known for its unique structure, which includes two oxazoline rings connected by a methylene bridge. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane typically involves the reaction of (S)-4-isopropyl-4,5-dihydrooxazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two oxazoline rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazoline compounds .
Mecanismo De Acción
The mechanism of action of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane involves its interaction with specific molecular targets and pathways. The compound’s oxazoline rings can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane include:
- Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane
- Bis(4,5-dihydrooxazol-2-yl)methane
- Bis(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methane .
Uniqueness
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is unique due to its specific stereochemistry and the presence of two oxazoline rings connected by a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
(4S)-4-propan-2-yl-2-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOIBBPRFRZFW-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449730 | |
| Record name | (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131833-90-4 | |
| Record name | (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane in organic chemistry?
A1: Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane functions as a chiral ligand in metal-catalyzed reactions. [] Chiral ligands play a crucial role in enantioselective synthesis, enabling the preferential formation of one enantiomer over the other. By influencing the spatial arrangement around the metal center of the catalyst, this compound facilitates the creation of new chiral centers with high enantiomeric excess. This is particularly valuable in the pharmaceutical industry, where the synthesis of enantiomerically pure drugs is often essential for efficacy and safety.
Q2: How is Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane synthesized?
A2: The synthesis of Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane involves a multi-step process starting with L-valinol. [] First, L-valinol undergoes a transamination reaction with dimethyl malonate. This is followed by chlorination with thionyl chloride (SOCl2) and subsequent cyclization using lithium methoxide (LiOMe) in methanol. This reaction sequence efficiently yields the desired chiral bisoxazoline ligand.
Q3: What are the storage recommendations for Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane?
A3: Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane exhibits stability at ambient temperature. [] This property makes it convenient for handling and storage in laboratory settings without requiring specialized conditions like low temperatures or inert atmospheres.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


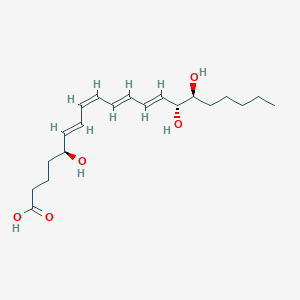
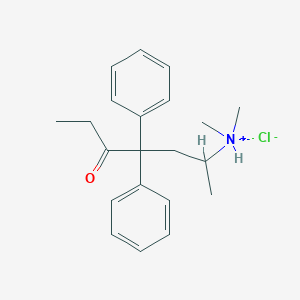
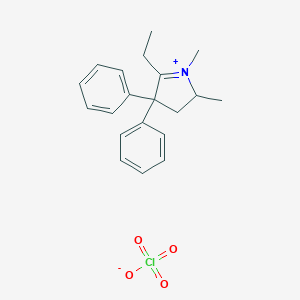
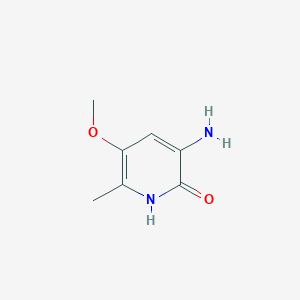

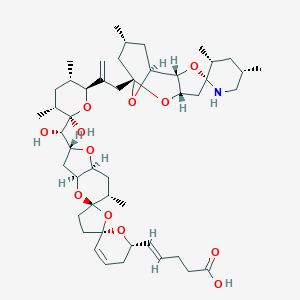
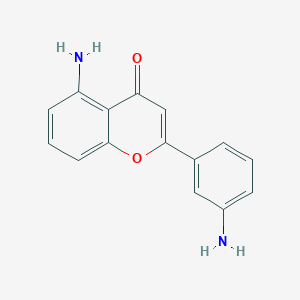
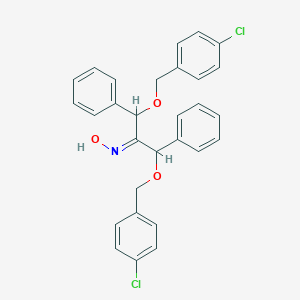

![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)

